KA2237 is classified as an oral small molecule drug targeting the phosphoinositide 3-kinase pathway, specifically inhibiting the p110β and p110δ isoforms. It is developed by Karus Therapeutics, which focuses on innovative cancer therapies. The compound is currently undergoing clinical trials, with notable studies including Phase I trials assessing its safety and efficacy in patients with various types of lymphomas .
The synthesis of KA2237 involves several steps that focus on achieving high selectivity for the p110β and p110δ isoforms while minimizing off-target effects. Although specific synthetic routes are proprietary, the general approach includes:
The synthetic pathway aims to produce a compound with a favorable balance of efficacy and safety profiles, suitable for clinical development .
KA2237 has a complex molecular structure characterized by a specific arrangement of atoms that confer its inhibitory properties. The molecular formula is C23H21ClN6O4S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms within its structure.
The structural analysis reveals insights into how modifications can affect binding efficacy and specificity .
KA2237 primarily acts through competitive inhibition of the p110β and p110δ isoforms within the phosphoinositide 3-kinase signaling pathway. The mechanism involves:
This inhibition leads to reduced activation of AKT (protein kinase B), which is crucial for cell proliferation and survival in various cancers .
The mechanism by which KA2237 exerts its effects involves several key processes:
Clinical data from trials indicate that KA2237 has shown promising results in inducing objective responses among patients with indolent and aggressive lymphomas .
KA2237 exhibits several notable physical and chemical properties:
These properties are vital for determining formulation strategies for oral delivery .
KA2237 is an orally bioavailable small-molecule inhibitor exhibiting highly selective dual antagonism against phosphatidylinositol 3-kinase (PI3K) isoforms p110β and p110δ. Biochemically, KA2237 demonstrates potent inhibition with half-maximal inhibitory concentrations (IC50) in the low nanomolar range: ≤10 nM for PI3Kβ and ≤25 nM for PI3Kδ. In contrast, its activity against α and γ isoforms exceeds 1 μM, confirming >100-fold selectivity [2] [9]. This precision stems from KA2237's competitive ATP-binding site occupancy within the kinase domains of p110β/δ. Structural analyses reveal that the inhibitor's binding mode stabilizes these isoforms in inactive conformations through hydrophobic interactions with Val828 (PI3Kβ) and Trp760 (PI3Kδ), residues critical for catalytic activity [5] [9].
The therapeutic rationale for dual β/δ targeting lies in their complementary roles in B-cell malignancies. While p110δ (encoded by PIK3CD) dominates in normal lymphocyte signaling, p110β (PIK3CB) becomes upregulated in drug-resistant tumors, maintaining oncogenic PI3K activity despite δ-selective inhibition [5]. KA2237 overcomes this compensatory mechanism, effectively suppressing PIP3 production in ibrutinib-resistant diffuse large B-cell lymphoma (DLBCL) cell lines, where single-isoform inhibitors fail [5].
Table 1: Biochemical and Functional Profile of KA2237
Property | Value | Significance |
---|---|---|
PI3Kβ IC50 | ≤10 nM | High potency against dominant resistance driver |
PI3Kδ IC50 | ≤25 nM | Effective suppression of B-cell receptor signaling |
Selectivity (β/δ vs. α/γ) | >100-fold | Minimizes off-target toxicity |
Key Binding Residues | Val828 (β), Trp760 (δ) | Prevents kinase domain activation |
Primary Cellular Effect | Reduction of PIP3 | Inhibition of downstream AKT/mTOR activation |
KA2237 exerts profound anticancer effects by interrupting the PI3K effector cascade central to survival and proliferation in hematologic cancers. Upon PI3Kβ/δ inhibition, KA2237 reduces plasma membrane phosphatidylinositol (3,4,5)-trisphosphate (PIP3) levels, decreasing phosphorylation-dependent activation of AKT (Ser473 and Thr308 residues). This subsequently dampens mTORC1 activity, measured by reduced phosphorylation of ribosomal protein S6 (rpS6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) [2] [3] [6].
In preclinical models of ibrutinib-resistant DLBCL, KA2237 treatment (0.1–1 μM) decreased p-AKT levels by >70% and suppressed cell proliferation with IC50 values of 120–500 nM across cell lines (TMD8, HBL1, OCI-LY10). This translated to significant tumor growth inhibition in xenograft models, where oral administration (30–50 mg/kg/day) reduced tumor volume by 60–80% compared to controls [2] [5]. The compound also induced apoptosis, evidenced by increased sub-G1 populations (up to 40%) and caspase-3 cleavage [5].
Importantly, KA2237 synergizes with standard chemotherapies. In ibrutinib-resistant cells, KA2237 combined with doxorubicin or rituximab yielded combination indices (CI) <0.8, indicating synergy through enhanced metabolic growth suppression and apoptosis [5]. This positions KA2237 as a backbone for combinatorial regimens in relapsed/refractory lymphomas.
Table 2: Preclinical Efficacy of KA2237 in Hematologic Malignancies
Model System | Key Findings | Molecular Correlates |
---|---|---|
Ibrutinib-resistant DLBCL cell lines | IC50: 120–1740 nM for proliferation; Apoptosis induction: up to 40% sub-G1 | ↓p-AKT (≥70%), ↓p-S6, ↓p-4EBP1 |
DLBCL Xenografts | Tumor volume reduction: 60–80% (30–50 mg/kg/day, oral) | Sustained AKT/mTOR pathway suppression in tumor tissue |
Combination with Doxorubicin | Synergistic cytotoxicity (CI: 0.3–0.7) | Enhanced caspase-3 activation, G2/M arrest |
Combination with Rituximab | Synergy in CD20+ resistant models (CI: 0.4–0.6) | Increased antibody-dependent cellular cytotoxicity (ADCC) |
PTEN loss – occurring in >40% of DLBCL and numerous solid tumors – hyperactivates PI3K/AKT signaling due to unopposed PIP3 accumulation. KA2237 demonstrates enhanced efficacy in such contexts by directly counteracting this pathogenic mechanism. In PTEN-deficient DLBCL models, KA2237 suppressed constitutive AKT phosphorylation more effectively than in PTEN-wild-type cells, reducing viability by >90% at 500 nM [5] [7].
Beyond cancer cell-autonomous effects, KA2237 modulates the immunosuppressive tumor microenvironment (TME) driven by PTEN deficiency. PTEN loss correlates with elevated immunosuppressive cytokines (CCL2, IL-10, VEGF), increased myeloid-derived suppressor cells (MDSCs), and regulatory T cells (Tregs), while reducing cytotoxic T-cell infiltration [4] [7] [10]. KA2237 reverses these effects:
These mechanisms position KA2237 as a rational combination partner for immunotherapy in PTEN-aberrant malignancies. Preclinical evidence shows that PI3Kβ/δ inhibition synergizes with anti-PD-1 antibodies, significantly improving tumor control versus monotherapy in PTEN-/- tumors [7] [10].
Table 3: KA2237 in PTEN-Deficient Microenvironments
Biological Effect | Change with KA2237 | Functional Consequence |
---|---|---|
PI3K Pathway Activity | ↓p-AKT (80–95% suppression) | Direct cytotoxicity in PTEN-/- cancer cells |
Immunosuppressive Cytokines | ↓IL-10 (≥50%), ↓VEGF (≥50%), ↓CCL2 (≥40%) | Reduced MDSC/Treg recruitment; Improved vascular normalization |
Immune Checkpoint Expression | ↓PD-L1 (40–60% surface reduction) | Enhanced susceptibility to anti-PD-1/PD-L1 therapy |
T-cell Infiltration | ↑CD8+ T cells; ↑CD8+/Treg ratio | Conversion of "cold" to "hot" tumor microenvironment |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0